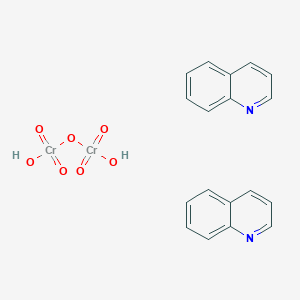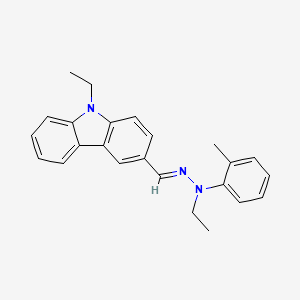
5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate is an organic compound with the molecular formula C₁₃H₁₅IO₄ and a molecular weight of 362.16 g/mol . . This compound is characterized by the presence of iodine and acetate groups attached to a trimethylbenzene ring, making it a versatile reagent in organic synthesis.
Preparation Methods
The synthesis of 5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate typically involves the iodination of mesitylene (1,3,5-trimethylbenzene) followed by acetylation . The reaction conditions often include the use of iodine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The industrial production methods are similar but may involve optimized conditions for higher yields and purity .
Chemical Reactions Analysis
5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding iodinated quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroiodide.
Substitution: It readily undergoes nucleophilic substitution reactions due to the presence of the iodine atom.
Common reagents used in these reactions include oxidizing agents like peracetic acid, reducing agents like sodium borohydride, and nucleophiles such as amines . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It is used as a reagent for the synthesis of complex organic molecules, including heterocycles and natural products.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate involves its ability to act as an electrophile due to the presence of the iodine atom. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar compounds to 5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate include:
Phenyliodine(III) diacetate (PIDA): Another hypervalent iodine compound used in organic synthesis.
Iodosobenzene: Used as an oxidizing agent in organic reactions.
The uniqueness of this compound lies in its specific reactivity and the presence of trimethyl groups, which influence its chemical behavior and applications .
Properties
IUPAC Name |
(3-acetyloxy-5-iodo-2,4,6-trimethylphenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO4/c1-6-11(14)7(2)13(18-10(5)16)8(3)12(6)17-9(4)15/h1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHLLZXKZMDOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC(=O)C)C)I)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-methyl-3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-2(8H)-one](/img/structure/B8004426.png)
![(4aR,6S,7R,8R,8aR)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B8004449.png)
![(4aR,6S,7R,8R,8aR)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B8004462.png)




![Ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B8004497.png)
